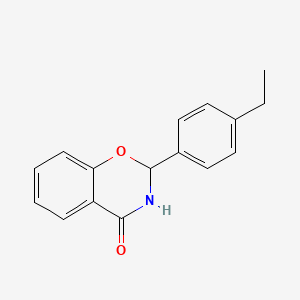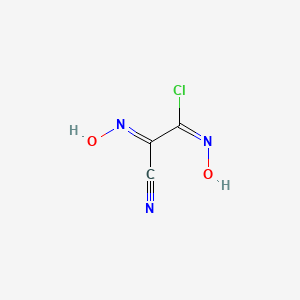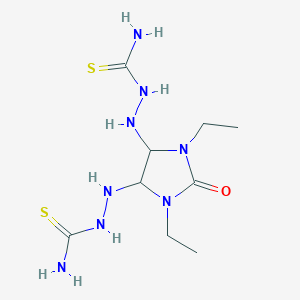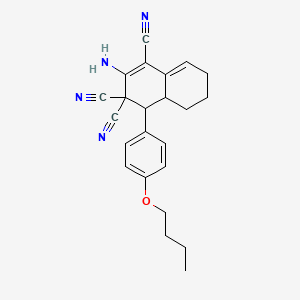![molecular formula C17H13Cl3N4O4 B11096780 (3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(3,4-dichlorophenyl)butanamide](/img/structure/B11096780.png)
(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(3,4-dichlorophenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(E)-2-(3-CHLORO-4-NITROBENZOYL)HYDRAZONO]-N-(3,4-DICHLOROPHENYL)BUTANAMIDE is a complex organic compound characterized by the presence of multiple functional groups, including chlorinated aromatic rings, a nitro group, and a hydrazone linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-2-(3-CHLORO-4-NITROBENZOYL)HYDRAZONO]-N-(3,4-DICHLOROPHENYL)BUTANAMIDE typically involves the reaction of 3-chloro-4-nitrobenzoyl chloride with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with N-(3,4-dichlorophenyl)butanamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(E)-2-(3-CHLORO-4-NITROBENZOYL)HYDRAZONO]-N-(3,4-DICHLOROPHENYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorinated aromatic rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
3-[(E)-2-(3-CHLORO-4-NITROBENZOYL)HYDRAZONO]-N-(3,4-DICHLOROPHENYL)BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[(E)-2-(3-CHLORO-4-NITROBENZOYL)HYDRAZONO]-N-(3,4-DICHLOROPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The compound’s hydrazone linkage and aromatic rings allow it to bind to various enzymes and receptors, potentially inhibiting their activity. The nitro group can also participate in redox reactions, contributing to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(3-Chloro-4-nitrobenzoyl)hydrazono]-N-(2-nitrophenyl)butanamide
- (3Z)-3-[(3-Chloro-4-nitrobenzoyl)hydrazono]-N-(4-methylphenyl)butanamide
Uniqueness
3-[(E)-2-(3-CHLORO-4-NITROBENZOYL)HYDRAZONO]-N-(3,4-DICHLOROPHENYL)BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H13Cl3N4O4 |
|---|---|
Molekulargewicht |
443.7 g/mol |
IUPAC-Name |
3-chloro-N-[(E)-[4-(3,4-dichloroanilino)-4-oxobutan-2-ylidene]amino]-4-nitrobenzamide |
InChI |
InChI=1S/C17H13Cl3N4O4/c1-9(6-16(25)21-11-3-4-12(18)13(19)8-11)22-23-17(26)10-2-5-15(24(27)28)14(20)7-10/h2-5,7-8H,6H2,1H3,(H,21,25)(H,23,26)/b22-9+ |
InChI-Schlüssel |
GSNAVPGEVQJDLF-LSFURLLWSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl)/CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Kanonische SMILES |
CC(=NNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl)CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11096706.png)
![6-(9-Ethylcarbazol-3-yl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11096718.png)
![4-{[2-(4-Ethyl-1-piperazinyl)-5-nitrophenyl]sulfonyl}morpholine](/img/structure/B11096726.png)
![tetramethyl 6'-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11096734.png)

![ethyl 6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11096746.png)

![2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B11096758.png)
![2-Anilino-N'~1~-{(E)-1-[4-(4-benzylpiperazino)-3-nitrophenyl]methylidene}acetohydrazide](/img/structure/B11096769.png)
![4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-bromophenyl)-4-oxobutanamide](/img/structure/B11096779.png)
![2-[(4-bromobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11096783.png)

![4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]phenyl 4-methoxybenzoate](/img/structure/B11096795.png)
